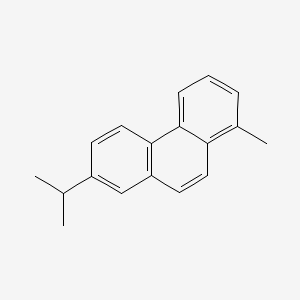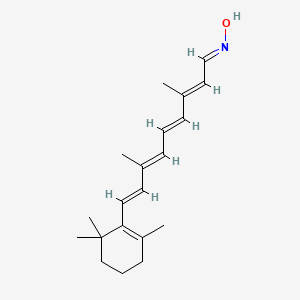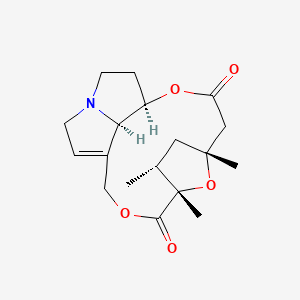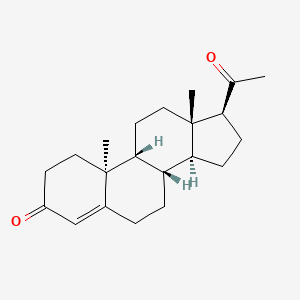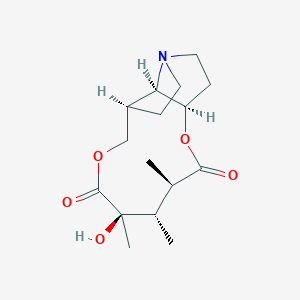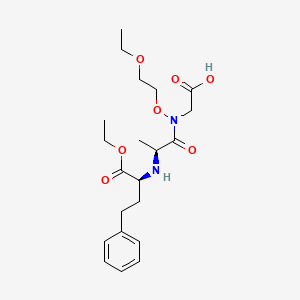
(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal
Übersicht
Beschreibung
D-ribopyranose is a D-ribose and the D-enantiomer of ribopyranose. It is a ribopyranose and a D-ribose. It is an enantiomer of a L-ribopyranose.
Ribose is under investigation in clinical trial NCT01727479 (Ribose and Sport Performance).
Ribose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-Ribose is a natural product found in Streptomyces sporangiiformans, Cannabis sativa, and Tamarix aphylla with data available.
A pentose active in biological systems usually in its D-form.
See also: ... View More ...
Wissenschaftliche Forschungsanwendungen
Solubility and Chemical Interactions
- The solubilities of various saccharides, including (2R,3S,4R)-2,3,4,5-tetrahydroxypentanal (xylose), were determined in ethanol–water solutions. Findings revealed that solubility changes with temperature and ethanol mass fraction. The study also explored predictive models for xylose and mannose solubilities, contributing valuable data for industrial applications and theoretical modeling (Gong, Wang, Zhang, & Qu, 2012).
Synthesis and Molecular Transformation
- Research detailed the transformation of enantiopure aminodiepoxides into enantiopure 3,5-dihydroxy-3-aminopiperidines, showcasing the total regioselectivity and high yields of the process. This transformation has implications for synthesizing complex molecular structures, potentially aiding in drug development and chemical synthesis (Concellón, Rivero, Rodríguez‐Solla, Concellón, Espana, García‐Granda, & Díaz, 2008).
Pharmaceutical Process Optimization
- A study focused on the exergy analysis for selecting a separation process in pharmaceutical manufacturing, specifically separating a mixture of diastereoisomers. It emphasized the importance of resource efficiency in industrial processes and provided insights into optimizing pharmaceutical production techniques (Dewulf, Van de Vorst, Aelterman, De Witte, Vanbaelen, & Langenhove, 2007).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal involves the oxidation of a suitable starting material to form the desired compound.", "Starting Materials": [ "D-Glucose", "Nitric acid", "Sodium nitrite", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Water" ], "Reaction": [ "D-Glucose is first converted to D-glucosamine by reaction with nitric acid and sodium nitrite.", "D-glucosamine is then treated with sodium borohydride to form D-glucitol.", "D-glucitol is oxidized with nitric acid and sodium nitrite to form (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal.", "The reaction mixture is neutralized with sodium hydroxide and the product is purified by recrystallization from water." ] } | |
CAS-Nummer |
50-69-1 |
Molekularformel |
C5H10O5 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
(3R,4R,5R)-oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1 |
InChI-Schlüssel |
SRBFZHDQGSBBOR-SOOFDHNKSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@H](C(O1)O)O)O)O |
SMILES |
O=C[C@@H]([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)O)O)O)O |
Aussehen |
Solid powder |
melting_point |
98.5 °C |
| 50-69-1 | |
Physikalische Beschreibung |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
D Ribose D-Ribose Ribose |
Dampfdruck |
0.00000085 [mmHg] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is aldehydo-D-ribose commonly utilized in synthetic chemistry?
A1: Aldehydo-D-ribose serves as a key starting material for constructing various C-nucleosides. Researchers have employed reactions like coupling with acetylenic Grignard reagents [], reacting with lithiated pyridine derivatives [, ], and utilizing phosphonium ylides [] to introduce diverse functionalities at the anomeric carbon of the sugar molecule.
Q2: What are some notable derivatives of aldehydo-D-ribose and their applications?
A2: Several protected derivatives of aldehydo-D-ribose, like 2,3:4,5-di-O-isopropylidene-aldehydo-D-ribose [, ] and 2,4:3,5-di-O-benzylidene-aldehydo-D-ribose [, ], are frequently used. These protecting groups help control the reactivity and stereochemistry during synthetic transformations, facilitating the synthesis of complex molecules like C-glycosyl nucleosides [] and substituted pyridine-C-nucleosides [].
Q3: Can you explain the significance of benzyloxy group participation in aldehydo-D-ribose chemistry?
A3: Research has shown that the benzyloxy group at the 4-position in suitably protected aldehydo-D-ribose derivatives can participate in intramolecular displacement reactions [, ]. This participation leads to the formation of furanoid products with high regioselectivity, as observed in the synthesis of 2,3,5-tri-O-benzyl-α(and β)-D-ribofuranosylethyne []. This understanding of neighboring group participation is crucial for planning efficient synthetic routes.
Q4: What challenges are associated with synthesizing specific isomers of aldehydo-D-ribose derivatives?
A4: Controlling the stereochemistry during the synthesis of aldehydo-D-ribose derivatives can be challenging. For instance, reactions with phosphonium ylides often result in mixtures of cis and trans isomers of terminal-unsaturated sugars []. Researchers utilize various techniques, including careful selection of reaction conditions and reagents, to optimize the yield of desired isomers.
Q5: Are there any examples of aldehydo-D-ribose derivatives being used in the development of potential pharmaceutical agents?
A5: Yes, aldehydo-D-ribose derivatives have shown promise in medicinal chemistry. For example, researchers have synthesized 5-[2-(guanin-9-yl)- and 5-[2-(2-aminopurin-9-yl)ethyl]-2-D-ribo-(1′,2′,3′,4′-tetrahydroxybutyl)-1,3-dioxane, potential prodrugs of the antiviral drug penciclovir, starting from 2,3,4,5-tetra-O-acetyl-aldehydo-D-ribose []. This highlights the potential of aldehydo-D-ribose derivatives as scaffolds for developing novel therapeutics.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
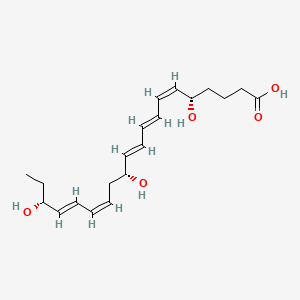
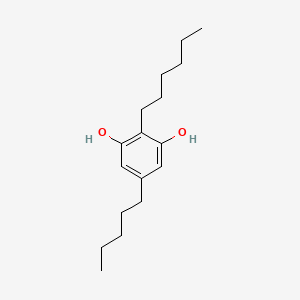
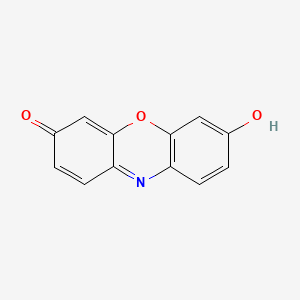
![[(2S,3R,4S,5S)-2-[(2E,4E,6E)-deca-2,4,6-trien-2-yl]-4-methoxy-5-methyloxan-3-yl] 2-aminoacetate](/img/structure/B1680545.png)
